

An In-depth Technical Guide to the Fundamental Properties of Diazobenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diazobenzenesulfonic acid*

Cat. No.: *B1670406*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **p-diazobenzenesulfonic acid** (DABS), a versatile and highly reactive aromatic organic compound. DABS, also known as diazotized sulfanilic acid or Pauly's reagent, plays a significant role in various chemical and biological applications, from the synthesis of azo dyes to its use as a reagent in clinical diagnostics and as a probe in membrane protein studies. This document consolidates available data on its chemical and physical properties, details its synthesis, and outlines key experimental protocols for its application. Furthermore, it presents diagrammatic representations of its synthesis and key reaction pathways to facilitate a deeper understanding of its chemical behavior.

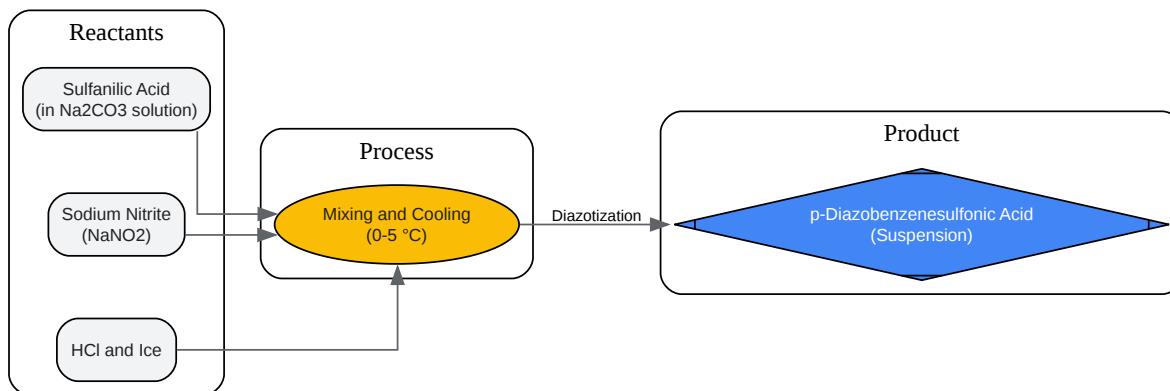
Chemical and Physical Properties

p-Diazobenzenesulfonic acid is a zwitterionic compound that exists as a solid at room temperature. It is notable for its instability, particularly when dry, as it can be explosive upon heating or shock.^[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of p-Diazobenzenesulfonic Acid

Property	Value	Reference(s)
Chemical Names	p-Diazobenzenesulfonic acid, 4-Sulfobenzenediazonium, DABS, Diazotized sulfanilic acid, Pauly's reagent	[1]
CAS Number	305-80-6 (inner salt)	[1]
Molecular Formula	C ₆ H ₄ N ₂ O ₃ S	[1]
Molecular Weight	184.17 g/mol	[1]
Appearance	White to reddish crystalline solid/powder	[2][3]
Melting Point	Explodes at 104 °C	[1]
Solubility in Water	Sparingly soluble in cold water	[4]
Stability	Unstable, especially when dry. Shock and heat sensitive. Decomposes with loss of nitrogen, particularly in alkaline solutions. Fairly stable when moist and stored at low temperatures in an acidic environment.	[4]

Table 2: Chemical Identifiers and Descriptors


Identifier/Descriptor	Value	Reference(s)
IUPAC Name	4-sulfobenzenediazonium	[2]
SMILES	C1=CC(=CC=C1[N+](=N)S(=O)(=O)[O-])	
InChI	InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H	[2]

Synthesis of p-Diazobenzenesulfonic Acid

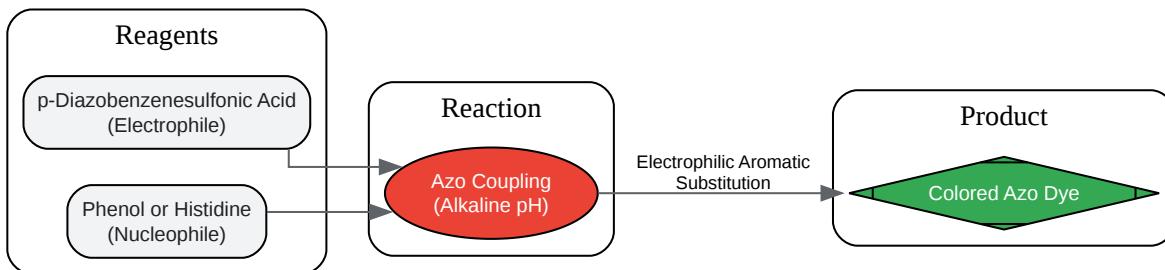
The primary method for the synthesis of **p-diazobenzenesulfonic acid** is the diazotization of sulfanilic acid. This reaction involves treating an aqueous solution of sulfanilic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Experimental Protocol: Synthesis of p-Diazobenzenesulfonic Acid

- Dissolution of Sulfanilic Acid: Dissolve 10.5 g (0.05 mol) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution by boiling.[5]
- Cooling and Addition of Sodium Nitrite: Cool the solution and add 3.7 g of sodium nitrite with continuous stirring until it is fully dissolved.[5]
- Diazotization: Pour the resulting solution into a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.[5]
- Precipitation: A white, powdery precipitate of **p-diazobenzenesulfonic acid** will form within a few minutes.[5]
- Handling: The product is typically not isolated in a dry state due to its explosive nature. It is used as a suspension for subsequent reactions. The suspension is relatively stable and can be stored for a few hours in a cold environment.[5]

[Click to download full resolution via product page](#)

Synthesis of p-Diazobenzenesulfonic Acid.


Key Chemical Reactions and Applications

p-Diazobenzenesulfonic acid is a key reagent in several important chemical reactions, primarily due to the electrophilic nature of the diazonium group.

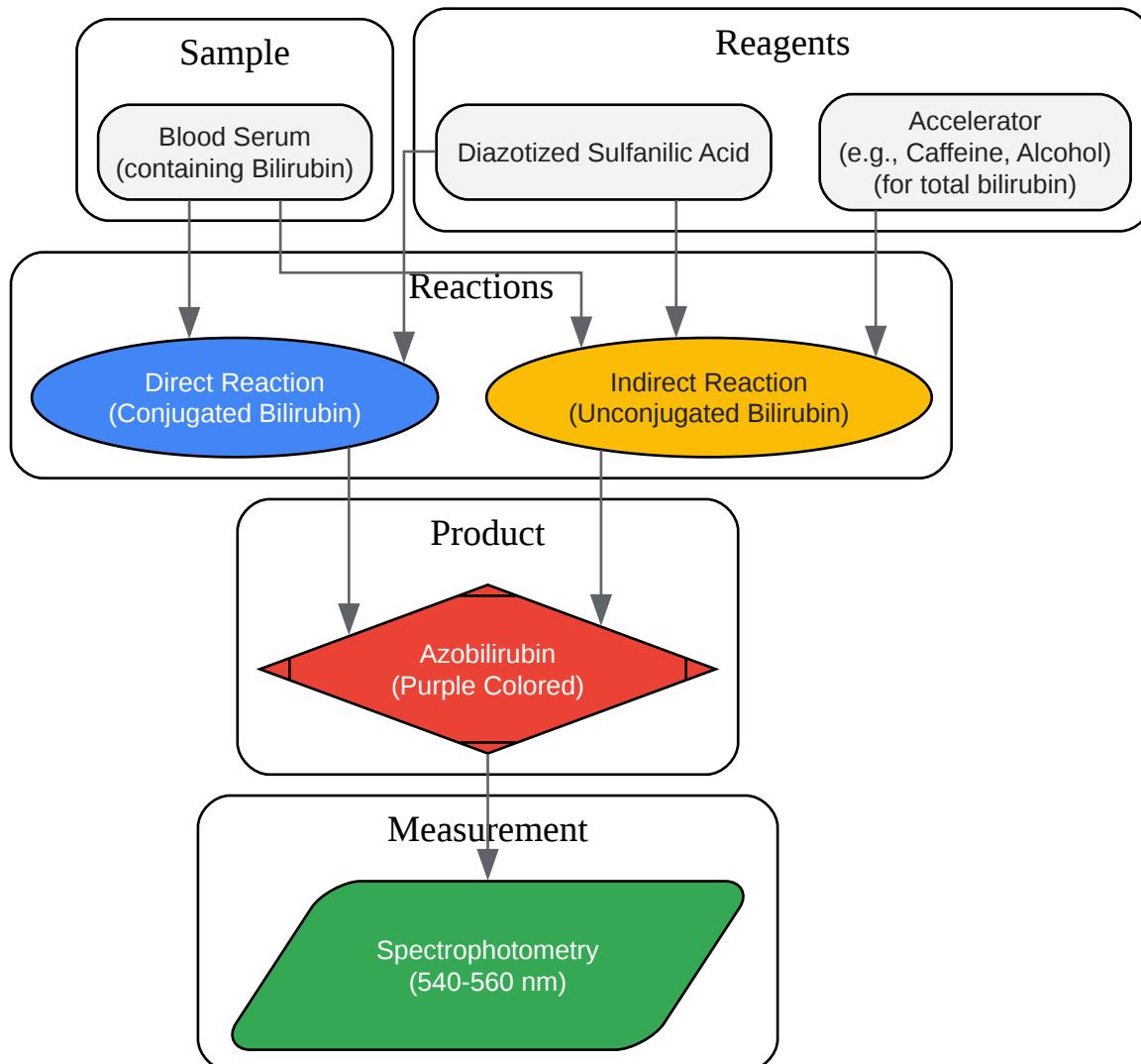
Azo Coupling Reactions: The Pauly Test

The most prominent reaction of DABS is azo coupling, where it acts as an electrophile and attacks electron-rich aromatic compounds like phenols and imidazoles (present in tyrosine and histidine amino acid residues). This reaction, known as the Pauly test, results in the formation of a colored azo dye and is a classical method for the qualitative and quantitative determination of such compounds.

The diazotization of sulfanilic acid forms the electrophilic diazonium ion. In an alkaline medium, this ion attacks the electron-rich aromatic ring of phenols or the imidazole ring of histidine at the position para to the activating group, leading to the formation of a colored azo compound.

[Click to download full resolution via product page](#)

Mechanism of the Pauly's Test.


- Reagent Preparation: Prepare a fresh, cold solution of diazotized sulfanilic acid as described in the synthesis protocol.
- Sample Preparation: Dissolve the phenol-containing sample in a suitable solvent and make the solution alkaline using a sodium carbonate or sodium hydroxide solution.
- Reaction: Add the cold diazotized sulfanilic acid solution to the alkaline phenol solution.
- Observation: The formation of a red or orange color indicates the presence of phenols.
- Quantification: The concentration of the phenol can be determined spectrophotometrically by measuring the absorbance of the resulting azo dye at its λ_{max} (which varies depending on the specific phenol).

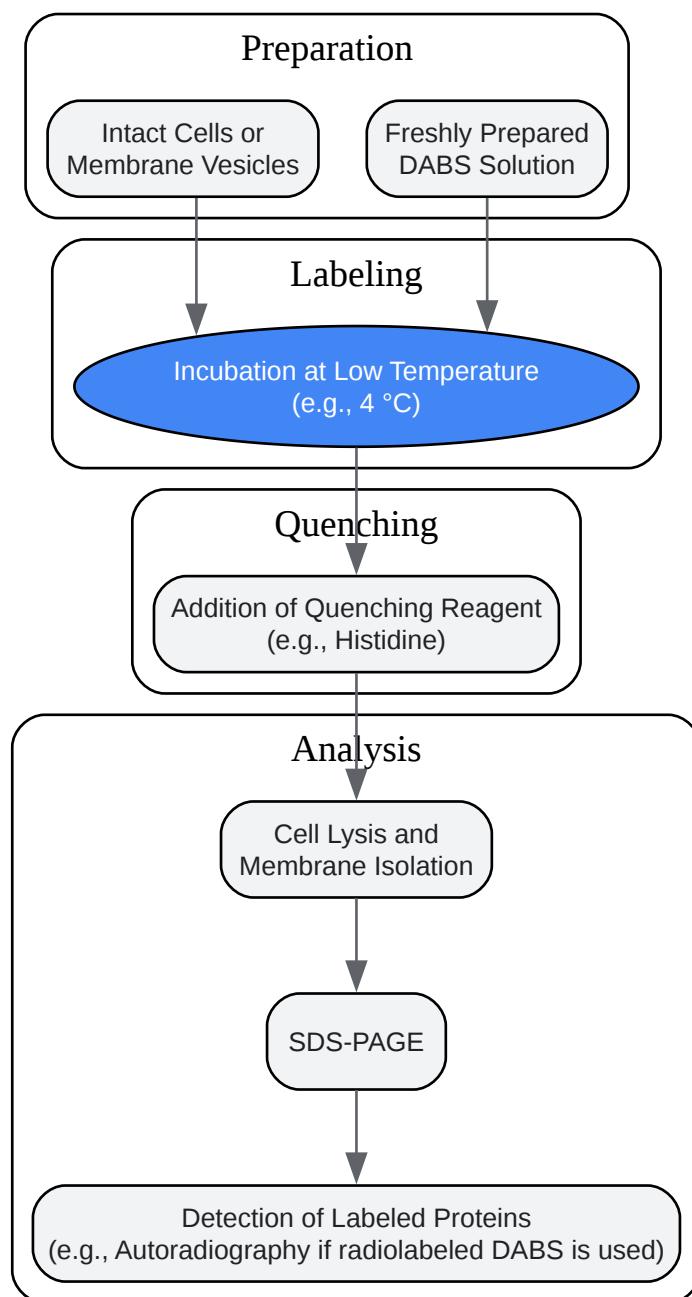
Determination of Bilirubin: The Van den Bergh Reaction

In clinical chemistry, DABS is used in the Van den Bergh reaction to determine the concentration of bilirubin in blood serum, which is a key indicator of liver function. Bilirubin, a breakdown product of heme, reacts with diazotized sulfanilic acid to form a colored product called azobilirubin.

The reaction distinguishes between conjugated ("direct") and unconjugated ("indirect") bilirubin. Conjugated bilirubin is water-soluble and reacts directly with the diazo reagent. Unconjugated bilirubin, which is bound to albumin, requires the presence of an accelerator (e.g., alcohol or

caffeine) to be released and react. The intensity of the resulting purple color is proportional to the bilirubin concentration and is measured spectrophotometrically.[6]

[Click to download full resolution via product page](#)


Workflow of the Van den Bergh Reaction.

- Reagent Preparation: Prepare a diazo reagent by mixing a solution of sulfanilic acid in hydrochloric acid with a solution of sodium nitrite immediately before use. A diazo blank is also prepared using only the sulfanilic acid in HCl.
- Sample Preparation: Use serum or plasma as the sample.

- Direct Bilirubin:
 - To a test tube, add the serum sample and the diazo reagent.
 - To a corresponding blank tube, add the serum sample and the diazo blank.
 - After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 540 nm.
- Total Bilirubin:
 - To a test tube, add the serum sample, an accelerator solution (containing caffeine, urea, and citric acid), and the diazo reagent.[\[6\]](#)
 - To a corresponding blank tube, add the serum sample, the accelerator solution, and the diazo blank.
 - After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 570 nm.[\[6\]](#)
- Calculation: The bilirubin concentration is calculated by comparing the absorbance to that of a known standard.

Probe for Membrane Proteins

p-Diazobenzenesulfonic acid has been utilized as a non-penetrating probe to label exposed proteins on the surface of biological membranes. Its polar sulfonate group prevents it from readily crossing the lipid bilayer, ensuring that only proteins accessible from the extracellular side are modified. This technique is valuable for studying the topography and orientation of membrane proteins.

[Click to download full resolution via product page](#)

Workflow for Labeling Membrane Proteins with DABS.

- Cell/Membrane Preparation: Prepare a suspension of intact cells or isolated membrane vesicles in a suitable buffer.
- Labeling: Add freshly prepared, cold **p-diazobenzenesulfonic acid** solution to the cell/membrane suspension. The reaction is typically carried out at low temperatures (e.g., 4

°C) to minimize membrane transport and maintain cell integrity.

- Quenching: After a defined incubation period, quench the reaction by adding an excess of a reactive small molecule, such as histidine, to consume any unreacted DABS.
- Washing: Wash the cells or membranes to remove unreacted reagent and quenching agent.
- Analysis: Lyse the cells and isolate the membrane fraction. The labeled proteins can then be identified by techniques such as SDS-PAGE, followed by detection methods appropriate for the label used (e.g., if a radiolabeled DABS was employed).

Spectroscopic Data

Note: Experimental spectroscopic data for **p-diazobenzenesulfonic acid** is not readily available in the public domain. The information below is based on predicted spectra and should be used with caution.

Table 3: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	Aromatic protons are expected in the range of 7.0-8.5 ppm.
¹³ C NMR	Aromatic carbons are expected in the range of 110-150 ppm.

Safety and Handling

p-Diazobenzenesulfonic acid is a hazardous substance that requires careful handling.

- Explosion Hazard: It is explosive when dry and sensitive to heat and shock. It should be handled in small quantities and preferably as a moist solid or in solution.[1]
- Incompatibility: Incompatible with metals.[7]
- Toxicity: It is a skin and respiratory tract irritant.[6][8]

- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in small quantities under refrigeration in loosely plugged containers.[\[7\]](#)

Conclusion

p-Diazobenzenesulfonic acid is a compound of significant utility in both synthetic chemistry and biochemical analysis. Its reactivity as an electrophile in azo coupling reactions forms the basis of important diagnostic tests and analytical methods. While its instability necessitates careful handling, its unique properties make it an invaluable tool for researchers in various scientific disciplines. Further research to fully characterize its spectroscopic properties and explore its interactions with biological macromolecules would be beneficial to expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Van den Bergh reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Human Metabolome Database: ^1H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0248986) [hmdb.ca]
- 5. Pauly's test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0248986) [hmdb.ca]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Diazobenzenesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670406#diazobenzenesulfonic-acid-fundamental-properties\]](https://www.benchchem.com/product/b1670406#diazobenzenesulfonic-acid-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com